An In-depth Technical Guide to N-CYCLOHEXYL 4-CHLOROBENZAMIDE
An In-depth Technical Guide to N-CYCLOHEXYL 4-CHLOROBENZAMIDE
CAS Number: 57707-20-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-cyclohexyl-4-chlorobenzamide, a synthetic amide with potential applications in medicinal chemistry and drug discovery. The document delves into its chemical and physical properties, outlines detailed protocols for its synthesis and characterization, and explores its known and potential biological activities. While specific data for this compound is limited in publicly available literature, this guide synthesizes information from analogous N-substituted benzamides and 4-chlorobenzamide derivatives to provide a foundational understanding for researchers. The guide includes detailed experimental procedures, data interpretation, and visualizations to facilitate further investigation and application of this compound in a research and development setting.
Introduction and Chemical Identity
N-cyclohexyl-4-chlorobenzamide belongs to the class of N-substituted benzamides, a versatile scaffold in medicinal chemistry.[1] The structure combines a 4-chlorinated benzene ring with a cyclohexyl moiety linked through an amide bond. The presence of the chlorine atom on the aromatic ring and the bulky, lipophilic cyclohexyl group are expected to significantly influence its physicochemical properties and biological interactions.[2]
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 57707-20-7 | [3] |
| Molecular Formula | C₁₃H₁₆ClNO | [3] |
| Molecular Weight | 237.72 g/mol | [3] |
| IUPAC Name | 4-chloro-N-cyclohexylbenzamide | [3] |
| Synonyms | N-Cyclohexyl-p-chlorobenzamide, NSC 14855 | [3] |
| Appearance | White to off-white solid (typical for similar compounds) | [1] |
| Solubility | Likely soluble in organic solvents like ethanol and acetone; low solubility in water. | [1] |
Synthesis and Purification
The most common and efficient method for the synthesis of N-substituted benzamides is the acylation of a primary or secondary amine with an acyl chloride.[4] In the case of N-cyclohexyl-4-chlorobenzamide, this involves the reaction of cyclohexylamine with 4-chlorobenzoyl chloride.
General Reaction Scheme
Caption: General synthesis of N-cyclohexyl-4-chlorobenzamide.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of N-substituted benzamides.
Materials:
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4-Chlorobenzoyl chloride
-
Cyclohexylamine
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Triethylamine (TEA) or pyridine (as a base)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) in anhydrous DCM.
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Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir.
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Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-cyclohexyl-4-chlorobenzamide.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation.
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group and the aliphatic protons of the cyclohexyl ring. The aromatic protons will likely appear as two doublets in the range of δ 7.3-7.8 ppm. The cyclohexyl protons will be observed as a series of multiplets in the upfield region (δ 1.0-4.0 ppm), with the proton on the nitrogen-bearing carbon appearing as the most downfield of this group. The amide proton (N-H) will typically be a broad singlet or a doublet, depending on the solvent and concentration.
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (around δ 165-170 ppm), the aromatic carbons (δ 125-140 ppm), and the aliphatic carbons of the cyclohexyl ring (δ 24-50 ppm).[5]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~166 |
| Aromatic C-Cl | ~137 |
| Aromatic C-H (ortho to C=O) | ~128 |
| Aromatic C-H (meta to C=O) | ~128 |
| Aromatic C-C=O | ~133 |
| Cyclohexyl C-N | ~49 |
| Cyclohexyl C (adjacent to C-N) | ~33 |
| Cyclohexyl C (meta to C-N) | ~25 |
| Cyclohexyl C (para to C-N) | ~26 |
Note: These are predicted values and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3400-3200 | Medium-Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong |
| C=O stretch (amide I) | 1680-1630 | Strong |
| N-H bend (amide II) | 1570-1515 | Medium-Strong |
| C-Cl stretch | 850-550 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-cyclohexyl-4-chlorobenzamide, the mass spectrum should show a molecular ion peak [M]⁺ at m/z 237 and an [M+2]⁺ peak with approximately one-third the intensity due to the presence of the ³⁷Cl isotope.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the compound.
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Biological Activity and Potential Applications
Potential Anticancer Activity
Benzamide derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of histone deacetylases (HDACs).[6] The 4-chlorobenzamide moiety is a common feature in molecules designed as potential anticancer agents.[2] For instance, N-(4-Bromophenyl)-4-chlorobenzamide analogs have shown cytotoxic activity against various cancer cell lines.[2] Further investigation is warranted to determine if N-cyclohexyl-4-chlorobenzamide shares these antiproliferative properties.
Potential Antimicrobial Activity
The presence of a halogen on the benzamide ring can enhance antimicrobial properties.[2] Derivatives of 2-chlorobenzamide have demonstrated activity against plant pathogenic fungi.[2] It is plausible that N-cyclohexyl-4-chlorobenzamide could exhibit similar antifungal or antibacterial activities.
Other Potential Applications
Substituted benzamides are also known to have neuroleptic and gastrointestinal motility stimulating effects.[7] However, severe intoxication with this class of drugs can lead to toxic actions.[7]
Safety and Handling
GHS Hazard Information:
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Hazard Statement: H411: Toxic to aquatic life with long-lasting effects.[3]
-
Precautionary Statements: P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[3]
General Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures.
Conclusion
N-cyclohexyl-4-chlorobenzamide is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. Further in-depth biological evaluation, including in vitro and in vivo studies, is necessary to fully elucidate its pharmacological profile and therapeutic potential. Researchers are encouraged to use the protocols and data presented herein as a starting point for their investigations into this and related N-substituted benzamide compounds.
References
-
PubChem. 4-Chloro-N-cyclohexylbenzamide. National Center for Biotechnology Information. [Link]. Accessed January 23, 2026.[3]
-
ResearchGate. 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]. Accessed January 23, 2026.[5]
-
MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]. Accessed January 23, 2026.[4]
-
Hindawi. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]. Accessed January 23, 2026.[6]
-
PubMed. [Toxicological characteristic of neuroleptics--substituted benzamides]. [Link]. Accessed January 23, 2026.[7]
Sources
- 1. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Chloro-N-cyclohexylbenzamide | C13H16ClNO | CID 225461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
